molecular formula C7H8O2 B13733556 Methyl Cyclopenta-1,3-diene-1-carboxylate CAS No. 35730-27-9

Methyl Cyclopenta-1,3-diene-1-carboxylate

Cat. No.: B13733556
CAS No.: 35730-27-9
M. Wt: 124.14 g/mol
InChI Key: GTJTUNZBYODVSY-UHFFFAOYSA-N
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Description

Methyl Cyclopenta-1,3-diene-1-carboxylate is an organic compound with the molecular formula C₇H₈O₂. It is a derivative of cyclopentadiene, a five-membered ring compound with two double bonds. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Cyclopenta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its esterification. The process requires careful control of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl Cyclopenta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentadiene derivatives with different functional groups, such as alcohols, ketones, and halides .

Scientific Research Applications

Methyl Cyclopenta-1,3-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which Methyl Cyclopenta-1,3-diene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This allows it to act as a dienophile in Diels-Alder reactions, forming cycloaddition products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Cyclopenta-1,3-diene-1-carboxylate is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

35730-27-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3

InChI Key

GTJTUNZBYODVSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC1

Origin of Product

United States

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